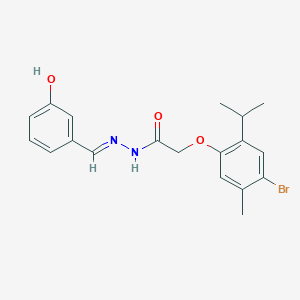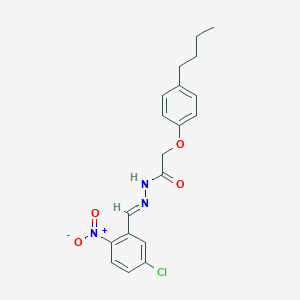![molecular formula C18H19IN4O3S B450038 2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-phenylacetamide](/img/structure/B450038.png)
2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-phenylacetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an iodophenoxy group, an aminocarbothioyl group, and a phenylacetamide moiety. Its molecular formula is C18H19IN4O3S, and it has a molecular weight of 514.34 g/mol .
Vorbereitungsmethoden
The synthesis of 2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-phenylacetamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the iodophenoxy intermediate: This step involves the iodination of a phenoxy compound under controlled conditions.
Introduction of the aminocarbothioyl group: This step typically involves the reaction of the iodophenoxy intermediate with a thiourea derivative.
Formation of the final compound: The final step involves the reaction of the aminocarbothioyl intermediate with phenylacetamide under specific conditions to yield the target compound.
Analyse Chemischer Reaktionen
2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodophenoxy group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-phenylacetamide has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific biomolecules makes it a valuable tool in molecular biology.
Medicine: This compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-phenylacetamide can be compared with other similar compounds, such as:
4-(2-(aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3,4-dichlorobenzoate: This compound has a similar aminocarbothioyl group but differs in the phenyl and benzoate moieties.
4-(2-(aminocarbothioyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate: This compound has a similar ethoxyphenyl group but differs in the benzoate moiety.
4-(2-(aminocarbothioyl)carbohydrazonoyl)phenyl 3-methylbenzoate: This compound has a similar aminocarbothioyl group but differs in the phenyl and benzoate moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H19IN4O3S |
|---|---|
Molekulargewicht |
498.3g/mol |
IUPAC-Name |
2-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-ethoxy-6-iodophenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C18H19IN4O3S/c1-2-25-15-9-12(10-21-23-18(20)27)8-14(19)17(15)26-11-16(24)22-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,22,24)(H3,20,23,27)/b21-10+ |
InChI-Schlüssel |
GFDRVHWLCODWMB-UFFVCSGVSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=S)N)I)OCC(=O)NC2=CC=CC=C2 |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=S)N)I)OCC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=S)N)I)OCC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-[2-(2-{4-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B449959.png)

![5-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B449961.png)
![2,2,2-trifluoro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B449962.png)
![4-[2-(3-Iodo-4-isopropoxy-5-methoxybenzylidene)hydrazino]benzoic acid](/img/structure/B449963.png)




![4-[(2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl 2-methylpropanoate](/img/structure/B449975.png)

![Methyl 2-({4-[(3-methoxyphenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B449980.png)
